molecular formula C32H28N2O4S B1193004 KI-MS2-008

KI-MS2-008

Cat. No. B1193004
M. Wt: 536.65
InChI Key: AUPOISKEBNQLRH-NYDCQLBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KI-MS2-008 is a Max-binding modulator, attenuating Myc-driven transcription and stabilizing the Max homodimer.

Scientific Research Applications

  • Max-imizing the Attenuation of Myc Using Small Molecules

    Boyd and Young (2019) discuss the challenges in modulating transcription factors like Myc for cancer treatment. KI-MS2-008 is highlighted as a promising compound that stabilizes Max homodimers, thereby attenuating Myc. This approach suppresses cancer cell growth in vitro and in vivo models, presenting a new strategy in cancer therapy (Boyd & Young, 2019).

  • Stabilization of the Max Homodimer with a Small Molecule Attenuates Myc-Driven Transcription

    Struntz et al. (2019) employed small molecule microarrays to discover KI-MS2-008, which targets Max, a partner of Myc. This compound reduces Myc protein levels and Myc-regulated transcript levels, leading to decreased cancer cell growth and suppression of tumor growth in vivo. This research supports altering Max dimerization as an alternative approach to Myc-targeted cancer therapies (Struntz et al., 2019).

properties

Product Name

KI-MS2-008

Molecular Formula

C32H28N2O4S

Molecular Weight

536.65

IUPAC Name

(3aS,10bS)-3a-Benzyl-2-phenyl-5-(2-(phenylsulfonyl)ethyl)-3a,5,6,10b-tetrahydro-4H-benzo[c]oxazolo[5,4-e]azepin-4-one

InChI

InChI=1S/C32H28N2O4S/c35-31-32(22-24-12-4-1-5-13-24)29(38-30(33-32)25-14-6-2-7-15-25)28-19-11-10-16-26(28)23-34(31)20-21-39(36,37)27-17-8-3-9-18-27/h1-19,29H,20-23H2/t29-,32-/m0/s1

InChI Key

AUPOISKEBNQLRH-NYDCQLBNSA-N

SMILES

O=C1[C@]2(CC3=CC=CC=C3)[C@](OC(C4=CC=CC=C4)=N2)([H])C5=CC=CC=C5CN1CCS(=O)(C6=CC=CC=C6)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KI MS2-008;  KI-MS2 008;  KI-MS2-008

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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